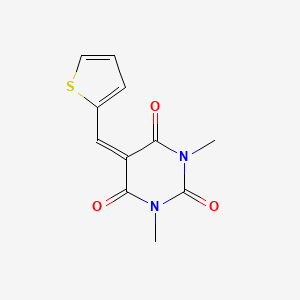

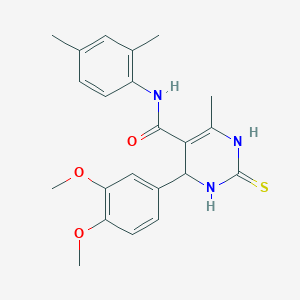

1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

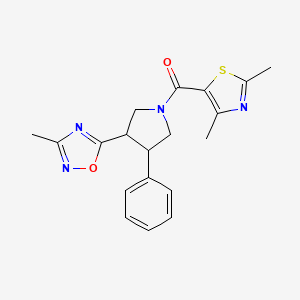

This compound is a sensitive colorimetric L-chemosensor . It was developed by Knoevenagel combination of barbituric acid with thiophene aldehyde chelating moiety . The sensor displayed a high colorimetric Cu (II)X 2 response .

Synthesis Analysis

The compound was synthesized by a Knoevenagel combination of barbituric acid with thiophene aldehyde chelating moiety .Molecular Structure Analysis

The structure of the L-chemosensor was confirmed by single-crystal X-ray diffraction, elemental analysis, and molecular spectroscopic tools such as UV–Vis, Fourier transform infra-red, 1 H, and 13 1 3 C nuclear magnetic resonance (NMR) spectroscopy . The structural optimized parameters of the ligand matched the crystallographic data .Chemical Reactions Analysis

The sensor displayed a high colorimetric Cu (II)X 2 response . A dramatic methanol color change was recorded depending on anion type .Physical And Chemical Properties Analysis

The thermal stability of the L-chemosensor was experimentally evaluated by thermogravimetric analysis . Electronic absorption in several solvents and 1 H NMR were correlated with the computed spectra in the gaseous state .Aplicaciones Científicas De Investigación

Molecular Structure and Detection Applications

- Quantum Chemical Insight : This compound has been studied for its molecular structure using quantum chemical insights. A sensitive colorimetric L-chemosensor using this compound has been developed for detecting copper(II) anions. The sensor displays a high colorimetric Cu(II)X2 response, with a notable color change in methanol depending on anion type. This study showcases the potential of this compound in molecular detection applications (Barakat et al., 2017).

Synthesis and Protein Interaction

- Efficient Synthesis and Interaction with β-Lactoglobulin : An efficient method for synthesizing variants of this compound has been developed. These synthesized compounds have shown interesting properties, such as free rotation around the bond linking two heterocyclic moieties, and some of them demonstrated binding properties with the milk protein β-lactoglobulin. This opens up potential research pathways in understanding protein-ligand interactions (Sepay et al., 2016).

Solvatochromism and Merocyanine Dye Applications

- Solvatochromic Response : A study has been conducted on a new merocyanine dye based on this compound. The dye's solvatochromic response in various solvents has been measured and analyzed. This research indicates the compound’s utility in developing dyes with specific solvatochromic properties, which can be applied in various scientific fields (El-Sayed & Spange, 2007).

Structural Analysis and Hydrogen Bonding

- Structure and Hydrogen Bonding : Detailed structural analysis of derivatives of this compound has been done, including the study of intermolecular interactions and hydrogen bonding patterns. Such research is crucial for understanding the chemical and physical properties of these compounds, which can be leveraged in material science and pharmaceutical applications (da Silva et al., 2005).

Catalyst-Free Synthesis

- Catalyst-Free Synthesis : Research has been done on the catalyst-free synthesis of diversely substituted compounds involving this chemical. This indicates its potential in eco-friendly and efficient synthetic processes, important for green chemistry applications (Brahmachari & Nayek, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

1,3-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFBADHQUMJAOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)

![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)

![Ethyl 4-{[({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2412132.png)